molecular formula C10H9NO4 B1354261 4,6-Dimethoxyindoline-2,3-dione CAS No. 21544-81-0

4,6-Dimethoxyindoline-2,3-dione

Cat. No. B1354261
CAS RN: 21544-81-0
M. Wt: 207.18 g/mol
InChI Key: FAMGTYWNHVETJC-UHFFFAOYSA-N
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Description

4,6-Dimethoxyindoline-2,3-dione (CAS# 21544-81-0) is a research chemical . It is also known by other names such as 4,6-Dimethoxyisatin, 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione, and 4,6-dimethoxy-1H-indole-2,3-dione .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxyindoline-2,3-dione consists of a five-membered nitrogenous ring fused with a benzene ring . The compound has a molecular weight of 207.18 g/mol . The InChI code for the compound is 1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethoxyindoline-2,3-dione include a molecular weight of 207.18 g/mol, a molecular formula of C10H9NO4, and an InChI code of 1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, and Undefined Atom Stereocenter Count can also be found .

Scientific Research Applications

Corrosion Inhibition

4,6-Dimethoxyindoline-2,3-dione derivatives have been studied for their potential in corrosion inhibition. In one study, spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, were evaluated for their effectiveness in protecting mild steel in acidic solutions. These compounds demonstrated significant corrosion inhibition properties, attributed to the adsorption of inhibitors onto the steel surface, a process involving both physical and chemical interactions (Chafiq et al., 2020).

Synthetic Chemistry

In synthetic chemistry, 4,6-Dimethoxyindoline-2,3-dione derivatives have been used as latent electrophiles in indium-catalyzed SNAr reactions. These derivatives, known as DiMeOINs, are accessible from commercially available indoles and have been employed to synthesize substituted indoles. This method highlights the utility of DiMeOINs as stable, easy-to-handle reagents for creating complex organic structures (Hirao et al., 2020).

Solid-State Chemistry

The solid-state properties of 4,6-Dimethoxyindoline-2,3-dione derivatives have been explored, particularly in the context of tautomerism. For instance, the structure of 2-carboxyindan-1,3-dione was investigated using quantum-chemical calculations and solid-state NMR and IR spectroscopy. This research provides insights into the molecular structure and behavior of such compounds in the solid state, particularly focusing on tautomerism and intramolecular proton transfer (Enchev et al., 2011).

Crystal Engineering

The field of crystal engineering has also benefited from studies on 4,6-Dimethoxyindoline-2,3-dione derivatives. Research on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] revealed different hydrogen-bonding networks in polymorphic crystalline forms, contributing to the understanding of molecular interactions in crystal structures (Weatherhead-Kloster et al., 2005).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of 4,6-Dimethoxyindoline-2,3-dione, such as 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, have been synthesized and evaluated as AChE inhibitors, highlighting their potential in treating conditions like Alzheimer’s disease. This research underlines the importance of dioxoisoindolines in drug development (Andrade-Jorge et al., 2018).

properties

IUPAC Name

4,6-dimethoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMGTYWNHVETJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468533
Record name 4,6-Dimethoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxyindoline-2,3-dione

CAS RN

21544-81-0
Record name 4,6-Dimethoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

12 g (63 mmol) of 3,5-dimethoxyaniline hydrochloride and 20 ml (230 mol) of oxalyl chloride were stirred at 165° C. for 30 min. The excess of oxalyl chloride was distilled (the color of the reaction mixture changed from dark-red to green-yellow). The reaction mixture was cooled and methanol was added. The resulting suspension was heated then filtered, washed with methanol and dried to yield 13 g of 4,6-dimethoxyindole-2,3-dione (100% yield).
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Synthesis routes and methods II

Procedure details

2-Amino-4,6-dimethoxybenzamide can be prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride may be prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). Alternatively, to prepare 2-amino-4,6-dimethoxybenzamide, 3,5-dimethoxyaniline may be converted to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin may then be converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCl/HOBt-mediated coupling to form 2-amino-4,6-dimethoxybenzamide (WO2008/92231).
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Synthesis routes and methods III

Procedure details

2-Amino-4,6-dimethoxybenzamide has been prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride was, in turn, prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). A different route converts 3,5-dimethoxyaniline to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin is converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCI/HOBt-mediated coupling to produce 2-amino-4,6-dimethoxybenzamide (WO 2008/92231).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Tisovský, R Šandrik, M Horváth, J Donovalová, J Filo… - Molecules, 2017 - mdpi.com
Five isatin anions were prepared by deprotonation of initial isatins in aprotic solvents using basic fluoride and acetate anions (F − and CH 3 COO − ). The F − basicity is sufficient to …
Number of citations: 22 www.mdpi.com
X Chang, D Sun, D Shi, G Wang, Y Chen… - … Pharmaceutica Sinica B, 2021 - Elsevier
This study was aimed to design the first dual-target small-molecule inhibitor co-targeting poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4), …
Number of citations: 48 www.sciencedirect.com
AA Rashad, J Neyts, P Leyssen, PA Keller - Tetrahedron, 2018 - Elsevier
Mycophenolic acid (MPA) has been previously reported as an inhibitor of the chikugunya virus (CHIKV) with an EC 50 value of 0.2 μM. We used MPA as a lead compound designing …
Number of citations: 10 www.sciencedirect.com
D Yao, C Li, J Jiang, J Huang, J Wang, Z He… - European Journal of …, 2020 - Elsevier
The dysfunction of histone deacetylase (HDACs) is closely related to tumorigenesis and development, which has been emerged as an attractive drug design target for cancer therapy. In …
Number of citations: 28 www.sciencedirect.com
J Zhang, P Tang, L Zou, J Zhang, J Chen… - Journal of medicinal …, 2021 - ACS Publications
Bromodomain-containing protein 4 (BRD4) is an attractive epigenetic target in human cancers. Inhibiting the phosphorylation of BRD4 by casein kinase 2 (CK2) is a potential strategy to …
Number of citations: 17 pubs.acs.org

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